4,5-Diphenylpyridazin-3(2H)-one

Cholinesterase inhibition Dual AChE/BChE inhibition Alzheimer's disease

4,5-Diphenylpyridazin-3(2H)-one is a diphenyl-substituted pyridazinone heterocycle (C₁₆H₁₂N₂O, MW 248.28 g/mol, LogP 3.52, PSA 46.01 Ų) that serves as a core scaffold in medicinal chemistry. The 4,5-diaryl substitution pattern distinguishes this compound from its more extensively studied 5,6-diphenyl regioisomer and is specifically associated with a dual cholinesterase / amyloid-β (Aβ) aggregation inhibitory profile when appropriately derivatized.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 591769-88-9
Cat. No. B12583561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diphenylpyridazin-3(2H)-one
CAS591769-88-9
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NN=C2)C3=CC=CC=C3
InChIInChI=1S/C16H12N2O/c19-16-15(13-9-5-2-6-10-13)14(11-17-18-16)12-7-3-1-4-8-12/h1-11H,(H,18,19)
InChIKeyFHDAQQSVIKNISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Diphenylpyridazin-3(2H)-one (CAS 591769-88-9): Regiochemical Identity and Core Scaffold Profile for Rational Procurement


4,5-Diphenylpyridazin-3(2H)-one is a diphenyl-substituted pyridazinone heterocycle (C₁₆H₁₂N₂O, MW 248.28 g/mol, LogP 3.52, PSA 46.01 Ų) that serves as a core scaffold in medicinal chemistry . The 4,5-diaryl substitution pattern distinguishes this compound from its more extensively studied 5,6-diphenyl regioisomer and is specifically associated with a dual cholinesterase / amyloid-β (Aβ) aggregation inhibitory profile when appropriately derivatized [1]. Its synthetic accessibility via palladium-catalyzed cross-coupling at the 4,5-positions further positions it as a versatile building block for focused library synthesis [2].

Why 4,5-Diphenylpyridazin-3(2H)-one Cannot Be Interchanged with Its 5,6- or 4,6-Diphenyl Regioisomers


Diphenylpyridazinone regioisomers are not functionally interchangeable. In a direct head-to-head comparison of three series of N2-substituted diphenylpyridazinones bearing identical piperazinylethyl side chains, the 4,5-diphenyl derivative uniquely exhibited dual cholinesterase inhibition (AChE IC₅₀ = 5.11 µM; BChE IC₅₀ = 14.16 µM), whereas the 5,6-diphenyl isomer was highly AChE-selective (IC₅₀ = 1.75 µM, SI > 22.857) and the 4,6-diphenyl isomer was strictly BChE-selective (IC₅₀ = 4.97 µM, SI < 0.124) [1]. Substituting one regioisomer for another would therefore eliminate or invert the desired polypharmacological profile, making the 4,5-substitution pattern the mandatory choice for programs targeting simultaneous AChE, BChE, and Aβ-aggregation inhibition.

Quantitative Differentiation Evidence for 4,5-Diphenylpyridazin-3(2H)-one Against Closest Regioisomeric and Scaffold Analogs


Head-to-Head Cholinesterase Selectivity Profiling: 4,5- vs 4,6- vs 5,6-Diphenyl Regioisomers

In the only published head-to-head comparison of all three diphenylpyridazinone regioisomers bearing identical N2-substitution (compound series 4g, 11g, 18g), the 4,5-diphenyl derivative (4g) was the sole isomer displaying balanced dual cholinesterase inhibition, while the 5,6- and 4,6-isomers showed strong selectivity for a single enzyme [1].

Cholinesterase inhibition Dual AChE/BChE inhibition Alzheimer's disease

Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Associated Exclusively with the 4,5-Diphenyl Core

The Kilic et al. (2019) study explicitly concludes that the 4,5-diphenylpyridazin-3(2H)-one core conveys dual inhibitory potencies for both cholinesterase enzymes and Aβ-aggregation, a property not attributed to the other regioisomeric scaffolds [1]. This was evaluated using a thioflavin T-based fluorometric assay for Aβ₁₋₄₂ aggregation [1].

Aβ aggregation inhibition Alzheimer's disease Multi-target-directed ligands

Synthetic Modularity at the 4,5-Positions: Versatile Bis-Functionalization via Palladium Cross-Coupling

The 4,5-diphenyl-3(2H)-pyridazinone framework is accessible via retro-ene-assisted palladium-catalyzed Suzuki, Sonogashira, and Stille cross-coupling reactions that enable one-pot bis-functionalization of both the 4- and 5-positions, a synthetic capability not equivalently developed for the 5,6-diphenyl system [1]. This methodology allows iterative library synthesis of 4,5-diarylpyridazinones with diverse aryl substituents.

Palladium-catalyzed cross-coupling Diversifiable scaffold Medicinal chemistry building block

Favorable In Vitro Safety Margin in Mammalian Fibroblasts

The 4,5-diphenyl derivative 4g was evaluated alongside the 4,6- and 5,6-isomers (11g and 18g) in an MTT cytotoxicity assay using 3T3 mouse embryonic fibroblast cells. All three compounds displayed low cytotoxicity, supporting the therapeutic potential of the diphenylpyridazinone scaffold class [1].

Cytotoxicity Safety pharmacology Therapeutic index

Proven Application Scenarios Where 4,5-Diphenylpyridazin-3(2H)-one Delivers Demonstrable Value


Multi-Target-Directed Ligand (MTDL) Design for Alzheimer's Disease

The 4,5-diphenylpyridazin-3(2H)-one core is the only regioisomeric scaffold for which dual AChE/BChE inhibition plus Aβ-aggregation inhibition has been explicitly demonstrated. Medicinal chemistry teams pursuing MTDL strategies for Alzheimer's disease should procure this specific regioisomer as the starting scaffold, since the 5,6- and 4,6-diphenyl isomers yield enzyme-selective profiles that preclude the desired polypharmacology [1].

Regioselective Scaffold for Structure-Activity Relationship (SAR) Exploration of Cholinesterase Inhibitors

When designing SAR studies around the diphenylpyridazinone pharmacophore, the 4,5-substitution pattern uniquely provides balanced dual cholinesterase engagement (SI = 2.771), whereas the 5,6-isomer (SI > 22.857) is unsuitable for balanced inhibition and the 4,6-isomer (SI < 0.124) is predominantly BChE-selective [1]. This quantified selectivity divergence makes the 4,5-isomer the only viable starting point for programs requiring tuning of dual inhibition rather than extreme selectivity.

Diversification-Ready Building Block for Palladium-Catalyzed Library Synthesis

The established one-pot Suzuki/Sonogashira/Stille bis-functionalization protocol for the 4,5-positions provides a synthetic entry to structurally diverse 4,5-diarylpyridazinone libraries that is not equivalently developed for alternative regioisomers [2]. Procurement of the 4,5-diphenyl scaffold specifically enables rapid parallel synthesis of focused compound collections for biological screening.

Low-Risk Entry Point for CNS-Targeted Lead Optimization

The demonstrated low cytotoxicity of the 4,5-diphenyl core in 3T3 fibroblasts, combined with its favorable physicochemical profile (MW 248.28, LogP 3.52, PSA 46.01, no RO5 violations at the scaffold level), supports its use as a lead-like starting point for CNS drug discovery programs where an acceptable safety margin is a prerequisite for further investment [1].

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